molecular formula C15H11F3O4 B2691408 1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone CAS No. 2138811-83-1

1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B2691408
CAS No.: 2138811-83-1
M. Wt: 312.244
InChI Key: PJQWKEIEYGFHLX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone is an organic compound that features both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 3-(trifluoromethyl)phenol.

    Formation of Intermediate: The aldehyde group of 2,4-dihydroxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.

    Ether Formation: The intermediate alcohol is then reacted with 3-(trifluoromethyl)phenol in the presence of a base like potassium carbonate to form the ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone: Lacks the trifluoromethyl group, which may result in different biological activity.

    1-(2,4-Dihydroxyphenyl)-2-[4-(trifluoromethyl)phenoxy]ethanone: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone is unique due to the presence of both phenolic and trifluoromethyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c16-15(17,18)9-2-1-3-11(6-9)22-8-14(21)12-5-4-10(19)7-13(12)20/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCTVHMSNFPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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